molecular formula C15H22N2O4 B2582279 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2,4-dimethoxyphenyl)urea CAS No. 1286725-40-3

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2,4-dimethoxyphenyl)urea

Cat. No.: B2582279
CAS No.: 1286725-40-3
M. Wt: 294.351
InChI Key: XNHUWYPHEPPPDT-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2,4-dimethoxyphenyl)urea is a synthetic urea derivative of interest in medicinal chemistry and drug discovery research. The compound features a urea scaffold, which is a privileged structure in medicinal chemistry known for its ability to form multiple hydrogen bonds, contributing to strong and selective binding with diverse biological targets . This moiety is present in numerous approved therapeutics and bioactive compounds, particularly in oncology as kinase inhibitors . The molecular structure incorporates a 2,4-dimethoxyphenyl group, a substitution pattern seen in compounds investigated for various biological activities. Furthermore, the 2-cyclopropyl-2-hydroxypropyl chain introduces stereochemical complexity and potential for target interaction, with cyclopropyl groups often used to fine-tune metabolic stability and physicochemical properties. This compound is provided for research purposes as part of collections for early discovery and hit-to-lead optimization campaigns. Researchers can utilize it in high-throughput screening, profiling against novel biological targets, or as a building block for further chemical synthesis. As an analytical standard is not available, researchers are responsible for confirming product identity and purity. This product is sold "AS-IS" and is intended for laboratory research use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(2-cyclopropyl-2-hydroxypropyl)-3-(2,4-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(19,10-4-5-10)9-16-14(18)17-12-7-6-11(20-2)8-13(12)21-3/h6-8,10,19H,4-5,9H2,1-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHUWYPHEPPPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=C(C=C(C=C1)OC)OC)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s comparison with analogs focuses on structural motifs and their influence on bioactivity. Below is a detailed analysis based on available evidence:

Structural Analogues with 2,4-Dimethoxyphenyl Moieties

The 2,4-dimethoxyphenyl group is a common feature in inhibitors targeting parasitic enzymes. For example, chalcone derivatives such as (E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one (38.16% inhibition against Plasmodium falciparum ferredoxin-NADP+ reductase, PfFNR) share this aromatic system. Key differences include:

  • Core Scaffold : The chalcone’s α,β-unsaturated ketone vs. the urea’s carbamide group.
  • Substituent Interactions: The chalcone’s 4-aminophenyl group facilitates electrostatic interactions with PfFNR, while the urea’s cyclopropyl-hydroxypropyl group may enhance hydrophobic binding or steric hindrance .
Role of Amino and Hydroxy Groups

In chalcones, the amino group (–NH₂) is critical for activity, forming electrostatic interactions with PfFNR’s acidic residues (e.g., Asp-155). By contrast, the hydroxy group (–OH) in the cyclopropyl-hydroxypropyl side chain of the urea derivative could engage in hydrogen bonding but lacks the cationic charge required for strong electrostatic stabilization. This difference may reduce its inhibitory potency compared to amino-substituted chalcones .

Inhibition Activity Data
Compound Name Core Structure Key Substituents Inhibition Activity (PfFd-PfFNR) Notable Interactions
(E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one Chalcone 2,4-Dimethoxyphenyl, 4-aminophenyl 38.16% Electrostatic (NH₂–Asp155)
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2,4-dimethoxyphenyl)urea Urea 2,4-Dimethoxyphenyl, cyclopropyl-hydroxy Not reported Hypothetical H-bonding/steric
(E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one Chalcone 4-Methoxyphenyl, 4-aminophenyl 50% Electrostatic (NH₂–Asp155)

Key Observations :

  • Chalcones with 4-aminophenyl groups exhibit higher inhibition (38–50%) due to targeted electrostatic interactions, whereas the urea derivative’s activity remains uncharacterized.

Research Implications and Limitations

  • Structural Optimization: Replacing the urea core with a chalcone-like α,β-unsaturated system or introducing an amino group could enhance electrostatic interactions.
  • Data Gaps: No direct inhibition data exist for this compound in the provided evidence. Further studies are required to evaluate its binding affinity, selectivity, and mechanism.

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